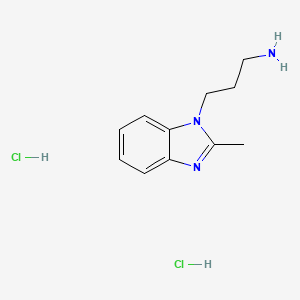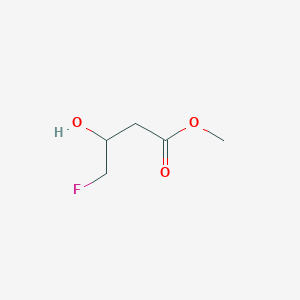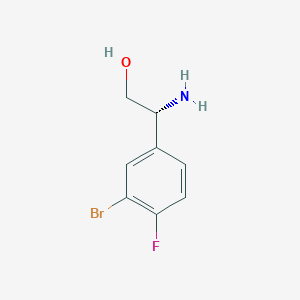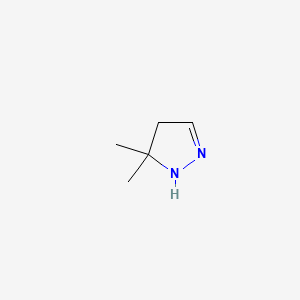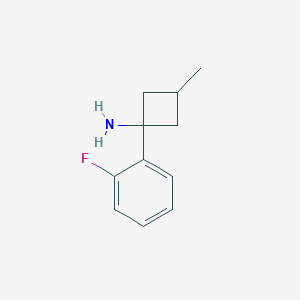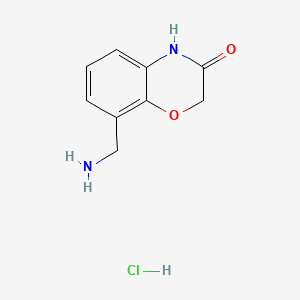
8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-onehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-onehydrochloride is a chemical compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-onehydrochloride typically involves the Mannich reaction, which is a well-known method for introducing an aminoalkyl moiety by electrophilic substitution . The reaction conditions often include the use of formaldehyde and an amine in the presence of an alcohol solvent, such as ethanol. The mixture is heated to around 60°C for a couple of hours and then cooled to room temperature to obtain the target compound as a hydrochloride .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the temperature and reaction time precisely. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-onehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazines, amines, and oxides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-onehydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and resins, due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of 8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit oxidative stress by protecting cells from oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
- 8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
- 8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-onehydrobromide
- 8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-onehydroiodide
Uniqueness
8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-onehydrochloride is unique due to its specific hydrochloride form, which may confer different solubility and stability properties compared to its hydrobromide and hydroiodide counterparts. This uniqueness can influence its biological activity and suitability for various applications .
Propiedades
Fórmula molecular |
C9H11ClN2O2 |
|---|---|
Peso molecular |
214.65 g/mol |
Nombre IUPAC |
8-(aminomethyl)-4H-1,4-benzoxazin-3-one;hydrochloride |
InChI |
InChI=1S/C9H10N2O2.ClH/c10-4-6-2-1-3-7-9(6)13-5-8(12)11-7;/h1-3H,4-5,10H2,(H,11,12);1H |
Clave InChI |
KRLKDXIEWYQXIZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC2=CC=CC(=C2O1)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


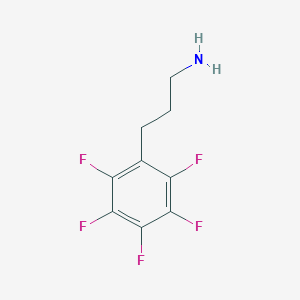
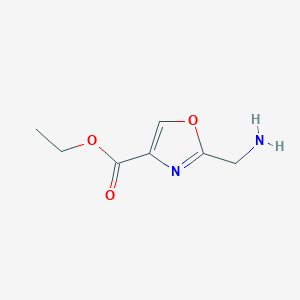
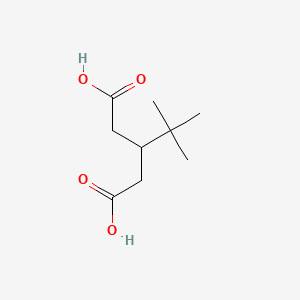

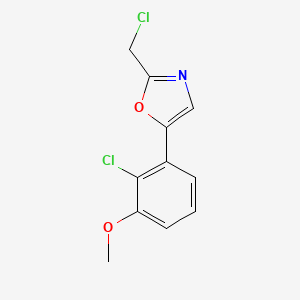
![2-(4-chlorobenzenesulfonamido)-N-[5-(dimethylamino)pyridin-2-yl]-2-phenylacetamide](/img/structure/B13583695.png)
![2-[2-(3-Methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13583698.png)

